Cas no 885223-58-5 (3-methyl-1H-Indazole-5-carboxylic acid)

3-methyl-1H-Indazole-5-carboxylic acid structure
885223-58-5 structure
Nombre del producto:3-methyl-1H-Indazole-5-carboxylic acid
Número CAS:885223-58-5
MF:C9H8N2O2
Megavatios:176.172021865845
MDL:MFCD14706741
CID:838992
PubChem ID:59694489

3-methyl-1H-Indazole-5-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 3-methyl-1H-Indazole-5-carboxylic acid
    • 1H-Indazole-5-carboxylic acid, 3-methyl-
    • 3-methyl-2H-indazole-5-carboxylic acid
    • 3-Methyl-1H-indazole-5-carboxylic acid (ACI)
    • MB14464
    • Z1255497795
    • BGNZTRUIXUSPDY-UHFFFAOYSA-N
    • SCHEMBL1145076
    • 3-Methyl-1H-indazole-5-carboxlic acid
    • 885223-58-5
    • MFCD14706741
    • DB-077322
    • CS-0091825
    • F13590
    • 3-Methyl-1H-indazole-5-carboxylicacid
    • AKOS016002815
    • AS-47400
    • DTXSID20732674
    • EN300-244757
    • MDL: MFCD14706741
    • Renchi: 1S/C9H8N2O2/c1-5-7-4-6(9(12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
    • Clave inchi: BGNZTRUIXUSPDY-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C2C(NN=C2C)=CC=1)O

Atributos calculados

  • Calidad precisa: 176.058577502g/mol
  • Masa isotópica única: 176.058577502g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 220
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 66Ų

3-methyl-1H-Indazole-5-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-244757-2.5g
3-methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
2.5g
$967.0 2024-06-19
Enamine
EN300-244757-0.5g
3-methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
0.5g
$388.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ4179-250MG
3-methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
250MG
¥ 1,188.00 2023-04-13
abcr
AB463048-1 g
3-Methyl-1H-indazole-5-carboxylic acid
885223-58-5
1g
€904.60 2023-07-18
TRC
M223533-50mg
3-Methyl-1H-indazole-5-carboxylic Acid
885223-58-5
50mg
$ 160.00 2022-06-04
TRC
M223533-10mg
3-Methyl-1H-indazole-5-carboxylic Acid
885223-58-5
10mg
$ 50.00 2022-06-04
TRC
M223533-100mg
3-Methyl-1H-indazole-5-carboxylic Acid
885223-58-5
100mg
$ 230.00 2022-06-04
eNovation Chemicals LLC
D968722-5g
3-Methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
5g
$1960 2024-07-28
Enamine
EN300-244757-0.25g
3-methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
0.25g
$247.0 2024-06-19
eNovation Chemicals LLC
D968722-100mg
3-Methyl-1H-indazole-5-carboxylic acid
885223-58-5 95%
100mg
$185 2024-07-28

3-methyl-1H-Indazole-5-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  20 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  pH 6
Referencia
Maximizing lipophilic efficiency: The use of free-wilson analysis in the design of inhibitors of acetyl-CoA carboxylase
Freeman-Cook, Kevin D.; et al, Journal of Medicinal Chemistry, 2012, 55(2), 935-942

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
2.1 Reagents: Hydrazine ;  117 °C
3.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
3.2 -
Referencia
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine ;  117 °C
2.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
2.2 -
Referencia
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane
3.1 Reagents: Hydrazine ;  117 °C
4.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
4.2 -
Referencia
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
1.2 -
Referencia
2-Aminothiadiazole inhibitors of AKT1 as potential cancer therapeutics
Zeng, Qingping; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(5), 1652-1656

3-methyl-1H-Indazole-5-carboxylic acid Raw materials

3-methyl-1H-Indazole-5-carboxylic acid Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:885223-58-5)3-methyl-1H-Indazole-5-carboxylic acid
A1043550
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):356.0/949.0